2-(P-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane
Overview
Description
The compound “2-(P-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane” is a complex organic molecule. It contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom. The atom shared by the two rings in this case is a quaternary carbon atom. The compound also contains an oxa (oxygen) and an aza (nitrogen) atom in the ring structure, indicating that it’s a heterocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the spirocyclic structure and the various functional groups. The tolylsulfonyl group would likely have a significant impact on the overall structure and properties of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some properties that could be predicted for this compound based on its structure include its polarity, solubility, and reactivity .Scientific Research Applications
Facile synthesis of 2-azaspiro[3.4]octane
This is a study in the field of Organic & Biomolecular Chemistry . The researchers developed three successful routes for the synthesis of 2-azaspiro[3.4]octane. The approaches involved annulation of the cyclopentane ring and the four-membered ring. All three approaches employ readily available starting materials with conventional chemical transformations and minimal chromatographic purifications to afford the title compound .
Catalytic Asymmetric Transfer Hydrogenation of Ketones
This research is in the field of Catalysis Letters . The study investigated the catalytic asymmetric transfer hydrogenation of aromatic alkyl ketones using [Ru(p-cymene)Cl2]2 and new derivatives of β-amino alcohols synthesized from (S)-(−)-lactic acid and mandelic acid as ligands. Chiral secondary alcohols were obtained with good to excellent conversion (60–90%) and moderate to good enantioselectivities (40–86%) .
Future Directions
properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-6-oxa-1-azaspiro[2.5]octane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-11-2-4-12(5-3-11)18(15,16)14-10-13(14)6-8-17-9-7-13/h2-5H,6-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRAUQFHLRKEPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC23CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(P-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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